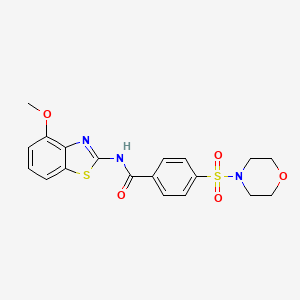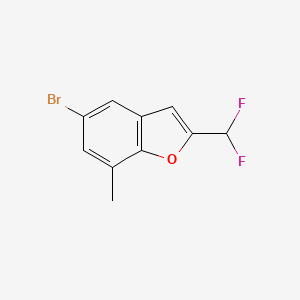
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide, also known as BIRB 796, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoform. It was first discovered in 1999 by Boehringer Ingelheim and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Anticancer Properties
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide and its derivatives have shown potential as anticancer agents. Studies have demonstrated their in-vitro cytotoxic activity, indicating their effectiveness against cancer cells. For instance, a study synthesized a series of N-substituted benzothiazolyl amino quinazoline derivatives, which displayed significant anticancer potential (Dave et al., 2012).
Antibacterial Activity
Research has also explored the antibacterial properties of compounds related to this compound. For example, derivatives like 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones have been synthesized and found to exhibit notable antibacterial activity (Vartale et al., 2008).
Photodynamic Therapy for Cancer Treatment
Compounds related to this chemical have been studied for their application in photodynamic therapy, a treatment modality for cancer. A specific example is a study on a new zinc phthalocyanine derivative, which showed promising results as a photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticonvulsant Properties
Benzothiazole derivatives have also been evaluated for their anticonvulsant effects. A study synthesizing a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives reported considerable anticonvulsant activity in various tests (Faizi et al., 2017).
Structural and Spectral Analysis
Investigations into the structural and spectral properties of related benzothiazole compounds have provided insights into their conformation and interactions. One study on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione highlights these aspects, enhancing our understanding of the chemical structure and bonding interactions of these compounds (Franklin et al., 2011).
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-15-3-2-4-16-17(15)20-19(28-16)21-18(23)13-5-7-14(8-6-13)29(24,25)22-9-11-27-12-10-22/h2-8H,9-12H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNKDVDFHGPRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2376618.png)


![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)
![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2376623.png)
![3-(2-chlorophenyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2376627.png)
![N-(3,5-dimethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2376628.png)
![1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one](/img/structure/B2376631.png)
![5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2376632.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)
